7-[4-(3-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Piperazine ring formation: The piperazine moiety can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Methoxyphenyl group attachment: The methoxyphenyl group is typically introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases. It inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of key proteins involved in cell cycle regulation. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied as kinase inhibitors.
Triazolopyrimidine derivatives: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
7-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and piperazine moieties contribute to its high affinity for kinase targets and its potential as a therapeutic agent.
Properties
Molecular Formula |
C16H18N6O2 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
7-[4-(3-methoxyphenyl)piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C16H18N6O2/c1-24-13-4-2-3-12(9-13)20-5-7-21(8-6-20)14-10-15-18-19-16(23)22(15)11-17-14/h2-4,9-11H,5-8H2,1H3,(H,19,23) |
InChI Key |
NASMRUXBEVBEGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=CC4=NNC(=O)N4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.